Methyl 6-hydroxy-5-iodo-2-methylnicotinate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8INO3 |
|---|---|
Molecular Weight |
293.06 g/mol |
IUPAC Name |
methyl 5-iodo-2-methyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8INO3/c1-4-5(8(12)13-2)3-6(9)7(11)10-4/h3H,1-2H3,(H,10,11) |
InChI Key |
XVFMQAWHLWMTFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)I)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 6 Hydroxy 5 Iodo 2 Methylnicotinate
Strategies for Pyridine (B92270) Ring Functionalization and Derivatization
The assembly of the densely functionalized pyridine core of Methyl 6-hydroxy-5-iodo-2-methylnicotinate can be approached through two primary strategies: the functionalization of a pre-existing pyridine ring or the construction of the ring with the desired substituents already in place or in a latent form.
Regioselective Iodination Protocols
The introduction of an iodine atom at the C5 position of the 6-hydroxy-2-methylnicotinate scaffold is a critical step. Direct C-H iodination of pyridones and related heterocycles can be achieved through radical-based protocols. For instance, a method involving a radical-based direct C-H iodination has been developed for a variety of heterocycles, including pyridones, which can undergo iodination at the C3 and C5 positions. rsc.orgrsc.orgscispace.com The reaction conditions for such transformations are crucial in directing the regioselectivity.
One plausible approach for the synthesis of the key intermediate, 2-hydroxy-5-iodo-6-methylpyridine, involves the direct iodination of 6-methyl-2-pyridone. This transformation is significant as this intermediate is commercially available, indicating the feasibility of this iodination on an industrial scale. rsc.org The conditions for such a reaction would likely involve an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), and potentially a catalyst or an activating agent to facilitate the electrophilic or radical substitution on the electron-rich pyridone ring.
A study on the regioselective iodination of quinolines and pyridones has shown that the reaction can proceed via either a radical or an electrophilic pathway, depending on the substrate and conditions. rsc.org For pyridones, C5-functionalization is often observed, which aligns with the desired substitution pattern of the target molecule. rsc.org
Introduction of Hydroxyl and Methyl Substituents on the Pyridine Core
The synthesis of the 6-hydroxy-2-methylpyridine core is a fundamental step. 2-Hydroxy-6-methylpyridine, also known as 6-methyl-2-pyridone, is a readily available starting material. nih.govorgsyn.orgechemi.comclockss.org Its synthesis can be achieved from 2-amino-6-methylpyridine via diazotization followed by hydrolysis. researchgate.net
The introduction of a methyl group at the 2-position can be accomplished through various methods during the construction of the pyridine ring or by functionalization of a pre-existing pyridine. For example, 5-ethyl-2-methylpyridine can be oxidized to form 6-methylnicotinic acid, which already contains the desired C2-methyl and C3-carboxylic acid functionalities. researchgate.net
The hydroxyl group at the C6 position is often present as its tautomeric form, the pyridone. The synthesis of 6-hydroxynicotinic acid, a related precursor, has been well-documented and can be prepared through microbial hydroxylation of picolinic acid, offering a green chemistry approach. researchgate.net
Advanced Pyridine Annulation and Construction Techniques
The construction of a polysubstituted pyridine ring from acyclic precursors is a powerful strategy that allows for the convergent assembly of complex molecules. One-pot, acid-promoted cyclization of 5-acetal-1-carbonyl compounds can lead to the formation of various alkylpyridine derivatives. chemicalbook.com This method offers operational simplicity and scalability.
Multicomponent reactions (MCRs) provide another efficient route to highly substituted pyridines. These reactions, often catalyzed by nanocatalysts, allow for the one-pot synthesis of polyfunctionalized pyridines with high regioselectivity. chemimpex.com For instance, the condensation of a ketone enamine with a 4-methylideneisoxazol-5-one can lead to a fully substituted nicotinate (B505614) through a multi-step, one-pot procedure. rsc.org
Esterification Techniques for Carboxylic Acid Precursors
The final step in the synthesis of the target molecule, or a late-stage transformation, would be the esterification of the carboxylic acid at the C3 position to form the methyl ester. Standard acid-catalyzed esterification is a common method. For example, methyl 6-methylnicotinate can be synthesized by refluxing 6-methylnicotinic acid in methanol with a catalytic amount of sulfuric acid, achieving a good yield. orgsyn.orgnih.gov
Alternatively, for more sensitive substrates or to avoid harsh acidic conditions, other esterification methods can be employed. The use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) can facilitate the esterification of nicotinic acid derivatives under milder conditions.
Catalytic Approaches in Nicotinate Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of substituted nicotinates is no exception, with transition metal-catalyzed reactions playing a pivotal role.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex aromatic systems. Palladium-catalyzed reactions, in particular, have been used for the regioselective synthesis of 2,6-disubstituted pyridines through the denitrogenation of pyridotriazoles. orgsyn.org
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. Rhodium(III)-catalyzed C6-selective oxidative C-H/C-H cross-coupling of 2-pyridones with thiophenes has been demonstrated, where a directing group on the pyridone nitrogen controls the regioselectivity. While this example involves C-S bond formation, similar principles could be applied to C-I bond formation.
Furthermore, a palladium-catalyzed direct diarylation of pyridines at the 2- and 6-positions has been developed using a transient activator strategy. Although this method targets different positions, it highlights the potential of catalytic C-H activation for the functionalization of the pyridine ring.
For the specific iodination step, while radical and electrophilic methods are common, catalytic approaches could offer milder conditions and improved selectivity. Although not explicitly found for this specific substrate, the development of catalytic C-H iodination methods is an active area of research.
C-H Activation Methodologies for Pyridine Functionalization
Modern synthetic chemistry increasingly relies on C-H activation strategies to improve efficiency and reduce the need for pre-functionalized starting materials. For the synthesis of compounds like this compound, C-H activation presents a more direct and atom-economical alternative to classical methods.
The functionalization of pyridone cores has been successfully achieved through transition metal-catalyzed C-H bond activation. researchgate.net These methods allow for the direct introduction of various functional groups at specific positions of the pyridone ring. rsc.org For the target molecule, a direct C5-iodination of a Methyl 6-hydroxy-2-methylnicotinate precursor via a C-H activation pathway is a highly relevant and advanced approach.
Palladium and rhodium are common catalysts for such transformations. rsc.org The reaction mechanism typically involves the coordination of the catalyst to the pyridine nitrogen or the hydroxyl group, which then directs the activation of a specific C-H bond. In the case of a 6-hydroxypyridone system, the catalyst would likely be directed to the C5 position, enabling subsequent iodination. While a specific protocol for the C-H iodination of Methyl 6-hydroxy-2-methylnicotinate has not been reported, the principles are well-established for a range of pyridine and pyridone substrates. rsc.org
Table 2: Comparison of Synthetic Approaches
| Approach | Advantages | Disadvantages |
| Classical Synthesis | Utilizes well-established, reliable reactions. | May require multiple steps of pre-functionalization and generate stoichiometric waste. |
| C-H Activation | More atom-economical and potentially fewer steps. | May require more complex catalysts and optimization of reaction conditions. |
Green Chemistry Considerations in Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. When considering the synthesis of this compound, several aspects of green chemistry can be evaluated.
In contrast, C-H activation methodologies align more closely with green chemistry principles. By removing the need for pre-functionalization of the starting material, these methods can shorten synthetic sequences and reduce waste. The use of catalytic amounts of transition metals is preferable to stoichiometric reagents.
Furthermore, the development of multicomponent reactions for the synthesis of functionalized pyridones represents a significant advancement in green chemistry. nih.gov These reactions allow for the construction of complex molecules from simple starting materials in a single step, often with high atom economy and reduced solvent use. While a specific multicomponent reaction for the target molecule is not known, this area of research offers a promising avenue for future, more sustainable syntheses of related compounds.
The choice of solvents and energy inputs are also critical. The use of safer, more environmentally benign solvents and energy-efficient methods like microwave-assisted synthesis can further enhance the green credentials of a synthetic route. acs.org
Advanced Spectroscopic and Structural Characterization of Methyl 6 Hydroxy 5 Iodo 2 Methylnicotinate
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For Methyl 6-hydroxy-5-iodo-2-methylnicotinate, ¹H and ¹³C NMR would provide critical information about the proton and carbon environments within the molecule.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic proton, the methyl ester protons, the methyl group protons on the pyridine (B92270) ring, and the hydroxyl proton. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine ring.
The sole aromatic proton at the C4 position is anticipated to appear as a singlet, given the absence of adjacent protons for spin-spin coupling. Its chemical shift would be influenced by the electron-donating hydroxyl group and the electron-withdrawing iodo and methyl ester groups. Generally, protons on pyridine rings appear in the range of 7.0-9.0 ppm. chemicalbook.com The methyl protons of the ester group (–OCH₃) are expected to be observed as a sharp singlet, typically in the range of 3.5-4.0 ppm. chemicalbook.com The protons of the methyl group attached to the pyridine ring (at C2) would also appear as a singlet, likely in the region of 2.3-2.7 ppm. modgraph.co.uk The hydroxyl proton (–OH) signal is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but typically appears in a wide range from 4.0 to 12.0 ppm for hydroxypyridines.
Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| H4 (aromatic) | ~ 7.5 - 8.5 | Singlet (s) |
| -OCH₃ (ester) | ~ 3.8 - 4.0 | Singlet (s) |
| -CH₃ (ring) | ~ 2.4 - 2.6 | Singlet (s) |
| -OH | Variable (e.g., 5.0 - 12.0) | Broad Singlet (br s) |
This table presents predicted values. Actual experimental values may vary.
The ¹³C NMR spectrum will provide information on each of the seven unique carbon atoms in the molecule. The chemical shifts are highly dependent on the nature of the substituents and their position on the pyridine ring. mdpi.comlibretexts.org
The carbonyl carbon (C=O) of the methyl ester group is expected to be the most downfield signal, typically appearing in the 160-175 ppm region. oregonstate.edu The carbon atoms of the pyridine ring will resonate in the aromatic region, generally between 100 and 160 ppm. The carbon bearing the hydroxyl group (C6) and the carbon attached to the nitrogen (C2) are expected to be significantly downfield due to the electronegativity of the attached atoms. researchgate.net The carbon bonded to the iodine atom (C5) will have its chemical shift influenced by the heavy atom effect, which can sometimes lead to an upfield shift compared to other halogens, although its precise position is difficult to predict without experimental data. docbrown.info The C3 and C4 carbons will also appear in the aromatic region. The methyl ester carbon (–OCH₃) is expected around 50-55 ppm, and the methyl group carbon on the ring (–CH₃) would be the most upfield signal, likely below 25 ppm. chemicalbook.com
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (ester) | 165 - 175 |
| C6-OH | 155 - 165 |
| C2-CH₃ | 150 - 160 |
| C4 | 135 - 145 |
| C3 | 120 - 130 |
| C5-I | 85 - 95 |
| -OCH₃ (ester) | 50 - 55 |
| -CH₃ (ring) | 18 - 25 |
This table presents predicted values. Actual experimental values may vary.
No experimental heteronuclear NMR data for this compound are currently available in the public domain. Should such studies be conducted, ¹⁵N NMR would provide insight into the electronic environment of the pyridine nitrogen atom. The chemical shift would be influenced by the various substituents on the ring. researchgate.net
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms in a molecule. However, as no experimental data is available, a discussion of specific correlations is not possible. In a hypothetical analysis:
COSY (Correlation Spectroscopy) would not be particularly informative for the aromatic system due to the isolated nature of the H4 proton.
HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate the proton signals with their directly attached carbon atoms (H4 to C4, -OCH₃ protons to the ester methyl carbon, and the ring -CH₃ protons to the C2-methyl carbon).
NOESY (Nuclear Overhauser Effect Spectroscopy) could reveal through-space proximities, for instance, between the C2-methyl protons and the H4 proton, helping to confirm their relative positions on the ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds.
The IR spectrum is expected to show a strong absorption band for the C=O stretching of the ester group, typically in the range of 1700-1730 cm⁻¹. belnauka.by A broad O-H stretching band from the hydroxyl group is anticipated in the region of 3200-3600 cm⁻¹. acs.orgchemicalbook.com The C-O stretching vibrations of the ester and the hydroxyl group would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. pw.edu.plcdnsciencepub.com The C-H stretching of the methyl and aromatic groups would be observed around 2900-3100 cm⁻¹. nih.gov The C-I stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.
Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give strong Raman signals. nih.gov The C-I bond, being highly polarizable, should also exhibit a characteristic Raman band. acs.org
Expected Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H stretch | 3200 - 3600 (broad) | IR |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H stretch | 2850 - 3000 | IR, Raman |
| C=O stretch (ester) | 1700 - 1730 | IR, Raman |
| Aromatic C=C, C=N stretch | 1400 - 1600 | IR, Raman |
| C-O stretch | 1200 - 1300 | IR, Raman |
| C-I stretch | 500 - 600 | Raman |
This table presents predicted values. Actual experimental values may vary.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the substituted pyridine ring. uzh.ch Pyridine itself exhibits absorption bands around 250-270 nm. rsc.org The presence of substituents like the hydroxyl, iodo, methyl, and ester groups will cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. The interaction of iodine with aromatic systems can also introduce new charge-transfer bands. ucla.eduresearchgate.net It is anticipated that the primary absorption maxima (λ_max) for this compound would lie in the 280-320 nm range.
Expected UV-Vis Absorption Data
| Electronic Transition | Expected λ_max (nm) |
| π → π | ~280 - 320 |
| n → π | ~300 - 350 (weaker) |
This table presents predicted values. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the molecular formula is C8H8INO3, leading to a calculated monoisotopic molecular weight of 292.95 g/mol . In an electron ionization (EI) mass spectrum, the molecule is expected to exhibit a distinct molecular ion peak (M+) at m/z 293.
The fragmentation of this molecular ion would be governed by the relative stability of the resulting fragments and the inherent chemical properties of its functional groups: the pyridine ring, the iodo and hydroxyl substituents, and the methyl ester group. The fragmentation pathways for aromatic esters are well-documented. youtube.com
Key predicted fragmentation events include:
Alpha-cleavage: A common fragmentation for esters is the loss of the alkoxy group. In this case, the loss of a methoxy radical (•OCH3) from the molecular ion would result in a prominent acylium ion peak at m/z 262.
Loss of the Ester Group: Subsequent loss of carbon monoxide (CO) from the [M-OCH3]+ fragment is a typical pathway for aromatic acylium ions, which would yield a fragment at m/z 234. Alternatively, the entire ester group can be cleaved.
Cleavage of Substituents: The iodine atom, being a large substituent, can be lost as an iodine radical (•I), leading to a fragment ion at m/z 166. The stability of the resulting pyridyl cation would make this a favorable fragmentation. The loss of the methyl group from the pyridine ring is also a possible fragmentation pathway. libretexts.org
Pyridine Ring Fragmentation: The pyridine ring itself is quite stable, but can undergo fragmentation under high energy conditions. youtube.com
The presence of iodine's single stable isotope (¹²⁷I) simplifies the isotopic pattern of the molecular ion and its iodine-containing fragments, which would not show the complex isotopic clusters associated with elements like chlorine or bromine.
Predicted Mass Spectrometry Fragmentation Data
| m/z (Predicted) | Proposed Fragment Ion | Formula of Fragment | Notes on Fragmentation |
|---|---|---|---|
| 293 | [M]+• | [C8H8INO3]+• | Molecular Ion |
| 278 | [M - CH3]+ | [C7H5INO3]+ | Loss of the methyl radical from the pyridine ring. |
| 262 | [M - OCH3]+ | [C7H5INO2]+ | Alpha-cleavage with loss of the methoxy radical from the ester group. |
| 234 | [M - COOCH3]+ | [C7H6IN]+ | Loss of the entire methoxycarbonyl group. |
This table represents predicted fragmentation patterns based on the analysis of similar chemical structures and is not based on direct experimental data for this compound.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, revealing details about molecular conformation, bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. In the absence of a published crystal structure for this compound, its solid-state characteristics can be inferred from the known structures of its analogs, such as 6-hydroxynicotinic acid and 5-iodonicotinic acid. researchgate.netnih.gov
The intermolecular interactions expected to play a crucial role in the crystal packing of this compound are:
Hydrogen Bonding: The 6-hydroxy group is a strong hydrogen bond donor, and the pyridine nitrogen and the carbonyl oxygen of the ester are hydrogen bond acceptors. This would likely lead to the formation of robust hydrogen-bonded synthons, such as chains or dimers, which are common in substituted pyridines. researchgate.net
Halogen Bonding: The iodine atom at the 5-position is a potential halogen bond donor. It could form directional interactions with Lewis basic sites on adjacent molecules, such as the pyridine nitrogen or the carbonyl oxygen. This type of interaction is increasingly recognized as a significant force in crystal engineering.
The combination of these interactions would likely result in a densely packed and stable crystal structure. The specific crystal system and space group would depend on the most efficient way to accommodate these competing interactions.
Expected Crystallographic Parameters
| Parameter | Predicted Characteristic | Basis for Prediction |
|---|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic | Common for substituted aromatic compounds. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Molecules with hydrogen bonding capabilities often crystallize in centrosymmetric space groups. |
| Key Intermolecular Interactions | O-H···N or O-H···O Hydrogen Bonds | Presence of hydroxyl (donor) and pyridine N/carbonyl O (acceptors). |
| C-I···N or C-I···O Halogen Bonds | Presence of iodine (donor) and N/O (acceptors). | |
| π-π Stacking | Aromatic nature of the pyridine ring. |
| Molecular Conformation | Planar pyridine ring | The ester group may be slightly twisted out of the plane of the ring. |
This table is a prediction based on the analysis of structurally similar compounds and is not derived from experimental X-ray diffraction data for this compound.
Advanced Computational and Theoretical Studies of Methyl 6 Hydroxy 5 Iodo 2 Methylnicotinate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, spectroscopic characteristics, and reactivity indices with high accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) stands as a powerful and widely used computational method for studying substituted nicotinic acid derivatives and related compounds. nist.gov A typical approach would involve geometry optimization of the Methyl 6-hydroxy-5-iodo-2-methylnicotinate molecule to find its most stable three-dimensional conformation. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) have proven effective for similar organic molecules, providing a good balance between computational cost and accuracy. nih.gov
Once the optimized geometry is obtained, further calculations can predict various spectroscopic properties. For instance, the vibrational frequencies (infrared and Raman spectra) can be calculated to help in the experimental identification and characterization of the compound. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the assignment of signals in experimentally obtained spectra.
A study on a related compound, isonicotinic acid methyl ester, successfully used DFT (B3LYP/6-311++G(d,p)) to calculate its optimized geometry and vibrational frequencies, showing good agreement with experimental data. nih.gov Similar calculations for this compound would yield a wealth of predictive data.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value |
| Optimized Ground State Energy (Hartree) | Data not available |
| Dipole Moment (Debye) | Data not available |
| Key Vibrational Frequencies (cm⁻¹) | C=O stretch, O-H stretch, C-I stretch |
| ¹H and ¹³C NMR Chemical Shifts (ppm) | Data not available |
Note: The table above is illustrative. Specific values can only be obtained through dedicated computational studies.
Ab Initio and Semi-Empirical Methods for Electronic Properties
Beyond DFT, other quantum chemical methods can provide deeper insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), offer higher accuracy for calculating electronic properties, though at a greater computational expense. acs.org These methods are often used as a benchmark for DFT results.
Semi-empirical methods, while less accurate, can be useful for preliminary studies of larger systems or for dynamic simulations.
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.govmdpi.com A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these frontier orbitals can reveal the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be located around the electron-rich pyridine (B92270) ring and the hydroxyl group, while the LUMO might be influenced by the electron-withdrawing ester group and the iodine atom. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations typically model a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations allow for the study of molecular behavior over time in an explicit solvent environment. nih.govmdpi.com This is crucial for understanding the conformational flexibility of this compound and the influence of solvent molecules on its structure and interactions.
An MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol) and calculating the forces between all atoms using a classical force field. The simulation then solves Newton's equations of motion, tracking the trajectory of each atom over time.
Such simulations can reveal:
Conformational Preferences: The relative rotation of the methyl ester group and the puckering of the pyridine ring can be analyzed to identify the most populated conformations in solution. nih.gov
Solvent Structuring: MD can show how solvent molecules arrange themselves around the solute, particularly around the polar hydroxyl and ester groups, and the halogen atom.
Dynamical Properties: The simulation can provide information on the flexibility of different parts of the molecule and the timescale of conformational changes.
For nicotinic receptor-related molecules, MD simulations have been used to understand the collective motions and stability of protein helices, demonstrating the power of this technique to probe dynamic systems. dntb.gov.uasigmaaldrich.com
Intermolecular Interactions and Supramolecular Assemblies
The substituents on the pyridine ring of this compound—specifically the hydroxyl and iodo groups—provide the capacity for forming significant non-covalent interactions, namely hydrogen and halogen bonds. These interactions are critical in molecular recognition and the formation of larger, ordered structures known as supramolecular assemblies.
Hydrogen Bonding Characterization and Energetics
The hydroxyl group (-OH) is a classic hydrogen bond donor, while the nitrogen atom in the pyridine ring and the oxygen atoms of the hydroxyl and ester groups can act as hydrogen bond acceptors. frontiersin.org This allows the molecule to form hydrogen bonds with itself (self-assembly) or with other molecules, such as solvents or biological receptors.
Computational methods can be used to characterize these hydrogen bonds in detail. By analyzing dimers or larger clusters of the molecule, it is possible to calculate:
Geometric Parameters: The distance between the hydrogen donor and acceptor atoms and the angle of the bond.
Interaction Energies: The strength of the hydrogen bond, which can be calculated by comparing the energy of the complex with the energies of the individual monomers.
Table 2: Potential Hydrogen Bonding Interactions for this compound
| Donor | Acceptor | Type of Interaction |
| -OH (hydroxyl) | N (pyridine) | Intermolecular Hydrogen Bond |
| -OH (hydroxyl) | O=C (ester) | Inter/Intramolecular Hydrogen Bond |
| Solvent (e.g., H₂O) | -OH, N, O=C | Solute-Solvent Hydrogen Bond |
Halogen Bonding Interactions and Their Influence on Molecular Recognition
A particularly interesting feature of this molecule is the iodine atom, which can act as a halogen bond donor. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom, known as a σ-hole, interacts with a Lewis base (an electron donor). acs.orgnih.gov The strength of this interaction increases from chlorine to bromine to iodine. nih.gov
The carbonyl oxygen of the ester group or the nitrogen of the pyridine ring in a neighboring molecule could serve as a halogen bond acceptor. acs.orgnih.gov These interactions can be highly directional and play a significant role in crystal engineering and drug design. acs.orgresearchgate.net
Computational studies on other halogenated drug-like molecules have used DFT to quantify the strength of halogen bonds and have shown that electron-withdrawing groups can enhance this interaction. nih.gov For this compound, quantum chemical calculations could map the molecular electrostatic potential (MEP) to visualize the positive σ-hole on the iodine atom and predict the most favorable geometries and energies for halogen bonding.
Pi-Stacking and Other Non-Covalent Interactions
There is currently no specific research data available on the pi-stacking and other non-covalent interactions of this compound.
Pi-stacking is a crucial non-covalent interaction that influences the structure and function of aromatic molecules, including many pharmaceuticals and biological systems. researchgate.netcomputabio.com These interactions arise from the attractive forces between the electron-rich pi systems of aromatic rings. Computational studies on related pyridine systems have shown that the geometry and electronic nature of the substituents can significantly modulate the strength and orientation of these interactions. researchgate.netnih.gov For instance, dispersion-corrected DFT calculations are a common method to investigate the potential energy surfaces of pi-stacking in aromatic heterocycles. nih.govnih.gov Such analyses can determine the most stable arrangements, such as parallel-displaced or T-shaped geometries, and quantify the interaction energies. researchgate.net
In the absence of specific studies on this compound, one can only hypothesize based on the general principles observed in substituted pyridines. The presence of an iodine atom, a hydroxyl group, a methyl group, and a methyl ester group would create a complex electronic environment, influencing its potential for pi-stacking, hydrogen bonding, and halogen bonding. However, without dedicated computational analysis, the precise nature and strength of these interactions for this specific molecule remain uncharacterized.
Table 1: Status of Research on Non-Covalent Interactions of this compound
| Type of Interaction | Research Status |
|---|---|
| Pi-Stacking | No specific studies found |
| Hydrogen Bonding | No specific studies found |
Reaction Mechanism Elucidation through Computational Transition State Analysis
No published data exists on the computational transition state analysis for reactions involving this compound.
Transition state analysis is a cornerstone of computational reaction chemistry, allowing researchers to map out the energy landscape of a chemical transformation. By locating and characterizing the transition state—the highest energy point along the reaction coordinate—scientists can calculate activation energies, which are critical for predicting reaction rates and understanding mechanism pathways.
For related classes of compounds like hydroxypyridinone derivatives, computational methods have been used to study aspects such as tautomeric equilibria and metal chelation. rsc.org Similarly, studies on nicotinic acid derivatives have employed computational tools to understand their binding affinity to biological targets. nih.gov These investigations provide a framework for how such analyses could be applied. A computational study on this compound would likely involve mapping the reaction coordinates for its synthesis or subsequent functionalization, identifying the transition state structures, and calculating the associated energy barriers. This would provide invaluable, atom-level detail into its reactivity.
Table 2: Status of Research on Reaction Mechanism of this compound
| Computational Method | Research Status |
|---|---|
| Transition State Search | No specific studies found |
| Activation Energy Calculation | No specific studies found |
Applications of Methyl 6 Hydroxy 5 Iodo 2 Methylnicotinate As a Synthetic Intermediate
Role in the Construction of Complex Heterocyclic Systems
The structure of methyl 6-hydroxy-5-iodo-2-methylnicotinate makes it an excellent starting material for the synthesis of fused heterocyclic systems. Pyridine-fused heterocycles are of great interest in medicinal chemistry and materials science due to their unique electronic and biological properties. ias.ac.inbohrium.com The reactivity of the hydroxyl and iodo groups can be exploited to build additional rings onto the pyridine (B92270) scaffold.
For instance, the hydroxyl group can undergo O-alkylation or O-arylation, followed by intramolecular cyclization reactions. The adjacent iodo group is a prime handle for palladium-catalyzed cross-coupling reactions, which can be employed to introduce a side chain that can subsequently participate in a cyclization cascade.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for Heterocycle Synthesis
| Reaction Type | Coupling Partner | Potential Fused System |
| Suzuki Coupling | Arylboronic acids | Pyrido[b]oxazines, Pyrido[b]furans |
| Heck Reaction | Alkenes | Dihydropyrido[b]oxazines |
| Sonogashira Coupling | Terminal alkynes | Pyrido[b]oxazinones |
| Buchwald-Hartwig Amination | Amines | Pyrido[b]pyrazines, Pyrido[b]oxazepines |
These reactions pave the way for the creation of a diverse library of polycyclic aromatic compounds with potential applications in various fields of chemistry.
Precursor in the Synthesis of Diverse Organic Molecules
The true strength of this compound as a synthetic intermediate lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications. The pyridine ring itself is a common scaffold in many FDA-approved drugs. lifechemicals.comnih.gov
The iodine atom at the 5-position is particularly valuable for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst. youtube.comyoutube.com In the case of this compound, the iodo substituent can be readily coupled with a wide range of aryl or heteroaryl boronic acids or esters.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Product |
| Phenylboronic acid | Methyl 6-hydroxy-5-phenyl-2-methylnicotinate |
| 4-Methoxyphenylboronic acid | Methyl 6-hydroxy-5-(4-methoxyphenyl)-2-methylnicotinate |
| Thiophene-2-boronic acid | Methyl 6-hydroxy-5-(thiophen-2-yl)-2-methylnicotinate |
This reaction is highly tolerant of various functional groups, making it a robust method for synthesizing complex biaryl structures, which are prevalent in pharmaceuticals. frontiersin.org
Heck Reaction
The Heck reaction allows for the formation of carbon-carbon bonds between an organohalide and an alkene, catalyzed by a palladium complex. organic-chemistry.orgjk-sci.comuniurb.it This reaction can be used to introduce alkenyl substituents at the 5-position of the pyridine ring, providing access to a different class of organic molecules.
Table 3: Illustrative Heck Coupling Reactions
| Alkene | Product |
| Styrene | Methyl 6-hydroxy-2-methyl-5-styrylnicotinate |
| Methyl acrylate | Methyl 3-(6-hydroxy-5-(methoxycarbonyl)-2-methylpyridin-3-yl)acrylate |
| 1-Hexene | Methyl 6-hydroxy-5-(hex-1-en-2-yl)-2-methylnicotinate |
The resulting vinylpyridines are valuable intermediates for further transformations, such as epoxidation, dihydroxylation, or as dienophiles in Diels-Alder reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction provides a direct route to 5-aminopyridine derivatives, which are important pharmacophores in medicinal chemistry. researchgate.net
Table 4: Examples of Buchwald-Hartwig Amination Reactions
| Amine | Product |
| Aniline | Methyl 5-anilino-6-hydroxy-2-methylnicotinate |
| Morpholine | Methyl 6-hydroxy-2-methyl-5-morpholinonicotinate |
| Benzylamine | Methyl 5-(benzylamino)-6-hydroxy-2-methylnicotinate |
The ability to introduce a wide variety of primary and secondary amines allows for the fine-tuning of the physicochemical properties of the resulting molecules.
Development of Chemical Probes and Building Blocks for Material Science (excluding specific material properties)
The highly functionalized nature of this compound also makes it an attractive building block for the development of chemical probes and precursors for materials science. The pyridine scaffold is known to be a key component in various functional materials. ias.ac.inbohrium.com
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules, such as fluorescent dyes or biotin tags, to create chemical probes for biological studies. The hydroxyl group provides a site for attachment to solid supports or for the formation of polymers.
The iodo group, through the cross-coupling reactions mentioned above, allows for the introduction of functionalities that can influence the electronic and self-assembly properties of the resulting molecules. This makes this compound a valuable starting point for the synthesis of novel organic materials with tailored characteristics.
Future Directions and Emerging Research Perspectives
Development of Novel and Sustainable Synthetic Methodologies for its Analogs
The synthesis of highly substituted pyridines, such as the analogs of Methyl 6-hydroxy-5-iodo-2-methylnicotinate, is a cornerstone of medicinal and materials chemistry. nih.gov Future research will likely focus on developing more efficient, sustainable, and modular synthetic routes.
One promising avenue is the adoption of green chemistry principles. For instance, microwave-assisted synthesis has been demonstrated as an effective tool for the rapid and high-yield production of pyridine (B92270) derivatives in environmentally benign solvents like ethanol. acs.org Another sustainable approach involves the use of glycerol, a byproduct of biodiesel production, as a starting material for the synthesis of pyridine bases over solid acid catalysts like ZSM-5 zeolites. researchgate.net These methods offer the potential to create analogs of this compound with reduced environmental impact.
Furthermore, modular synthesis strategies that allow for the facile diversification of the pyridine core are of high importance. A notable example is a cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, leading to highly substituted pyridines with excellent functional group tolerance. organic-chemistry.org Such methods could be adapted to introduce a variety of substituents onto the nicotinate (B505614) scaffold, enabling the creation of a library of analogs for further study.
The following table summarizes some modern synthetic approaches applicable to the synthesis of substituted pyridine and nicotinate analogs.
| Synthetic Approach | Key Features | Potential Advantages for Analog Synthesis |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, use of green solvents. acs.org | Efficient and environmentally friendly production of a diverse range of nicotinate analogs. |
| Glycerol-Based Synthesis | Utilizes a renewable feedstock, employs solid acid catalysts. researchgate.net | Sustainable route to pyridine cores, reducing reliance on petrochemical sources. |
| Modular Cascade Reactions | Multi-step reactions in a single pot, high atom economy, good functional group tolerance. nih.govorganic-chemistry.org | Rapid assembly of complex and diverse nicotinate derivatives from simple precursors. |
| Oxidative Amination | Streamlined one-pot synthesis of pyridones from cyclopentenones with broad functional group tolerance. chemrxiv.org | Facile access to pyridone-based analogs, including isotopically labeled compounds. |
Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways
The iodo substituent at the 5-position of this compound is a key functional handle for exploring novel reactivity. The carbon-iodine bond is relatively weak and susceptible to a variety of chemical transformations, particularly transition metal-catalyzed cross-coupling reactions.
Future research is poised to investigate the participation of this iodo-nicotinate in a range of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. nih.govnih.gov These reactions would allow for the introduction of aryl, alkynyl, and amino groups, respectively, at the 5-position, leading to a vast array of novel derivatives with potentially interesting biological or material properties. nih.gov The reactivity of iodo-substituted pyridones in palladium-catalyzed oxidative olefination has also been demonstrated, suggesting that similar transformations could be applied to this compound to introduce olefinic substituents. snnu.edu.cn
Mechanistic studies will be crucial to understand and optimize these transformations. For instance, investigating the influence of the electronic and steric properties of the substituents on the pyridine ring on the efficiency and regioselectivity of cross-coupling reactions will be a key area of focus. nih.gov Furthermore, exploring the potential for the iodine atom to act as a Lewis acid or to participate in halogen bonding could unveil new and unexpected reactivity patterns. nih.gov A deeper understanding of the mechanistic pathways will enable the rational design of more efficient and selective synthetic methods. acs.org
The table below outlines potential cross-coupling reactions for the functionalization of the iodo-nicotinate scaffold.
| Cross-Coupling Reaction | Reagent Type | Potential New Substituent |
| Suzuki-Miyaura | Organoboron compounds nih.gov | Aryl, heteroaryl, vinyl |
| Sonogashira | Terminal alkynes nih.gov | Alkynyl |
| Buchwald-Hartwig Amination | Amines nih.gov | Amino, amido |
| Heck | Alkenes | Alkenyl |
| Stille | Organostannanes | Various carbon-based groups |
| Ullmann Coupling | Phenols, thiophenols nih.gov | O-aryl, S-aryl |
Integration of Advanced Automation and AI in Synthesis and Characterization
The fields of organic synthesis and materials science are being revolutionized by the integration of automation and artificial intelligence (AI). nih.gov For a molecule like this compound, these technologies offer the potential to accelerate the discovery and development of its analogs.
Machine learning algorithms can be trained on the experimental data generated by these automated systems to build predictive models for reaction outcomes and compound properties. mdpi.com This would allow for the in silico screening of virtual compounds, prioritizing the synthesis of those with the most promising characteristics. The integration of AI and automation represents a paradigm shift in chemical research, enabling a closed-loop, data-driven approach to the discovery of new molecules and materials. mdpi.com
Theoretical Prediction and Rational Design of Next-Generation Nicotinate Derivatives
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. In the context of this compound, these methods can be used to predict the biological activities and material properties of its derivatives, guiding synthetic efforts towards the most promising candidates. rsc.org
Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of the molecule and its analogs, providing insights into their chemical behavior. bohrium.comnih.gov Molecular docking simulations can be used to predict the binding affinity of these compounds to biological targets, such as enzymes or receptors, which is a crucial step in the design of new therapeutic agents. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
